![molecular formula C20H21Cl2NOS B589453 N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide CAS No. 674767-90-9](/img/structure/B589453.png)

N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

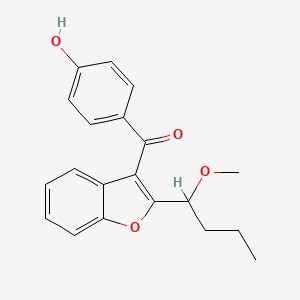

The compound “N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide” is an intermediate for the synthesis of Zoloft, sertraline hydrochloride . It is available for purchase with CAS No. 674767-90-9.

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, sertraline tetralone, and monomethylamine . This reaction is carried out in ethanol, without the need for a classical dehydrating agent, such as TiCl4, or more novel approaches, such as molecular sieves . The low solubility of the imine in this type of solvent is exploited, such that the reaction equilibrium favorably enhances the imine formation .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a sulfinamide group, a naphthalene ring, and a dichlorophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction and a catalytic reduction . The condensation reaction forms the imine, and the catalytic reduction is carried out with a Pd/CaCO3 catalyst in ethanol .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis Processes

Research has developed a large-scale, stereoselective process for synthesizing compounds with structures closely related to "N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide". This includes the synthesis of sulfinyl imine from specific stereoisomers, demonstrating high chemical and stereochemical purity, indicating its potential for precise chemical manufacturing processes (Han et al., 2007).

Anticancer Potential

Compounds structurally similar to "N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide" have been synthesized and evaluated for their anticancer activity. Phenylaminosulfanyl-1,4-naphthoquinone derivatives were found to exhibit potent cytotoxic activity against human cancer cell lines, highlighting the potential for developing new anticancer agents (Ravichandiran et al., 2019).

Sensing Technologies

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, sharing a structural motif with the query compound, have been developed and showcased drastic color transitions in response to fluoride anions. This indicates their potential as colorimetric sensors for detecting fluoride ions in solutions, demonstrating the versatility of naphthalene derivatives in sensory applications (Younes et al., 2020).

Material Science

The synthesis and characterization of aromatic polyamides derived from a diamine structurally related to the query compound have been explored. These materials exhibit high thermal stability and solubility in various organic solvents, indicating their utility in creating heat-resistant and processable polymers for advanced material applications (Ghodke et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE,R)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3/b23-19+/t14-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZNDNJKGBTUIR-XFZRPWFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/1\CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747608 |

Source

|

| Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |

CAS RN |

674767-90-9 |

Source

|

| Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)